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Compound of Interest

Compound Name: Doxylamine N-Oxide

CAS No.: 97143-65-2

Cat. No.: B1147051 Get Quote

Executive Summary
Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical oxidative metabolite and

process-related impurity of the first-generation antihistamine Doxylamine. In drug development,

its significance is twofold: it serves as a marker for oxidative degradation in pharmaceutical

stability studies (ICH Q3B) and acts as a primary metabolite formed via Flavin-containing

Monooxygenase (FMO) pathways in vivo.

This technical guide provides a comprehensive analysis of the aliphatic N-oxide variant,

distinguishing it from its pyridinyl N-oxide isomer. It details the physicochemical properties,

synthetic routes for reference standard generation, and validated LC-MS/MS protocols for its

detection in complex matrices.

Chemical Identity and Structural Analysis[1]
Doxylamine contains two potential sites for N-oxidation: the nitrogen within the pyridine ring

and the tertiary aliphatic amine in the ethoxy side chain. Doxylamine N-Oxide specifically

refers to the oxidation of the aliphatic tertiary amine.
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Parameter Data

Common Name Doxylamine N-Oxide (Aliphatic)

IUPAC Name
N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-

yl)ethoxy]ethan-1-amine oxide

CAS Number 97143-65-2

Molecular Formula C₁₇H₂₂N₂O₂

Molecular Weight 286.37 g/mol

Chirality
The molecule retains the chiral center at the

benzylic carbon of the parent Doxylamine.[1]

Isomeric Distinction

Aliphatic N-oxide (Target): Oxidation at

dimethylamine group.Pyridinyl N-oxide

(Impurity): Oxidation at pyridine nitrogen (CAS

99430-77-0).

Stereochemistry and Polarity
Unlike the parent tertiary amine, the N-oxide functional group introduces a strong dipole

moment (approx. 4.38 D), significantly increasing water solubility and altering chromatographic

retention. The N-O bond is coordinate covalent (dative), creating a highly polarized center that

is susceptible to thermal deoxygenation (Cope elimination) under high-temperature GC

conditions or intense electrospray ionization.

Synthesis and Formation Pathways[3][4]
Biological Formation (Metabolism)
In vivo, Doxylamine is extensively metabolized. While Cytochrome P450 (CYP450) enzymes

drive N-demethylation, the formation of Doxylamine N-Oxide is predominantly catalyzed by

Flavin-containing Monooxygenases (FMOs). This pathway is non-inducible and less

susceptible to drug-drug interactions compared to CYP-mediated routes.

Chemical Synthesis (Reference Standard Preparation)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://trungtamthuoc.com/pdf/doxylamine-succinate-tablets-usp-trungtamthuoc.pdf
https://www.benchchem.com/product/b1147051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For analytical method validation, high-purity Doxylamine N-Oxide is required. The standard

synthetic route involves direct oxidation using meta-Chloroperoxybenzoic acid (mCPBA).

Protocol: Selective N-Oxidation

Reagents: Doxylamine Succinate (1.0 eq), mCPBA (1.1 eq), Dichloromethane (DCM), 10%

Na₂CO₃.

Free Base Liberation: Dissolve Doxylamine Succinate in water; adjust pH to 11 with NaOH.

Extract free base into DCM.

Oxidation: Cool DCM solution to 0°C. Add mCPBA portion-wise over 30 minutes to prevent

over-oxidation or N-dealkylation side reactions.

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile Phase: MeOH/DCM 1:9). The N-

oxide will exhibit a lower Rf value than the parent amine.

Workup: Wash organic layer with 10% Na₂CO₃ (3x) to remove m-chlorobenzoic acid

byproduct.

Purification: Recrystallize from Acetone/Ether or purify via Flash Chromatography (Alumina

stationary phase recommended to prevent acid-catalyzed decomposition).
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Figure 1: Reaction pathway distinguishing the formation of the major aliphatic N-oxide from the

minor pyridinyl impurity.[2]

Analytical Profiling and Detection
Accurate quantification requires distinguishing the N-oxide from the parent drug and the

pyridinyl isomer. N-oxides are thermally labile; therefore, LC-MS/MS is preferred over GC-MS.

Physicochemical Stability Profile[4]
Thermal: Unstable >100°C. Can undergo Cope elimination to form the corresponding

hydroxylamine and alkene.

Photostability: Sensitive to UV degradation; store in amber vials.

pH Stability: Stable in neutral/alkaline solutions; acid hydrolysis may revert N-oxide or cause

rearrangement.

LC-MS/MS Method Parameters
The following protocol ensures separation of the N-oxide from the parent drug and other

impurities.

Parameter Specification

Column
C18 Reverse Phase (e.g., Waters XBridge, 150

x 4.6 mm, 3.5 µm)

Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)

Mobile Phase B Acetonitrile

Elution Mode Gradient (10% B to 90% B over 10 min)

Flow Rate 1.0 mL/min

Detection ESI Positive Mode (MRM)

Retention Order
Doxylamine N-Oxide (Earlier) < Doxylamine

(Later)
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Note: At high pH (9.0), Doxylamine (pKa ~9.2) is largely unionized and retained longer. The N-

oxide remains polar and elutes earlier.

Mass Spectrometry Fragmentation
Differentiation of N-oxides in MS is characterized by specific oxygen losses.

Precursor Ion: [M+H]⁺ = m/z 287.2

Primary Fragment:m/z 271.2 ([M+H]⁺ – 16 Da). This "deoxygenation" is diagnostic for N-

oxides.[3]

Secondary Fragment:m/z 182.1 (Cleavage of the ethoxy side chain).

Precursor Ion
[M+H]+ = 287.2

Product Ion 1
[M+H - O]+
m/z = 271.2
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m/z = 182.1

 Ether Cleavage

Pyridinyl Ion
m/z = 167.1
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Figure 2: Proposed MS/MS fragmentation pathway for Doxylamine N-Oxide identification.

Regulatory and Safety Context
Impurity Qualification (ICH Q3A/B)
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Under ICH guidelines, Doxylamine N-Oxide is classified as a degradation product.

Reporting Threshold: >0.1% (for max daily dose ≤ 1g).

Identification Threshold: >0.2%.[1][4]

Qualification Threshold: >0.5% (requires tox studies).

Toxicity Potential
As a metabolite, Doxylamine N-Oxide is generally considered less pharmacologically active

than the parent antihistamine regarding H1-receptor binding. However, N-oxides can be

reduced back to the parent amine in vivo by aldehyde oxidase or mitochondrial reductases,

creating a recycling pathway that extends the drug's half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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